molecular formula C13H10N4O5 B13772150 Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate CAS No. 92378-74-0

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate

Cat. No.: B13772150
CAS No.: 92378-74-0
M. Wt: 302.24 g/mol
InChI Key: DTKBSULXVBMWGI-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate is a pyrazine-based compound featuring a nitro-substituted benzamido group at the 3-position and a methyl ester at the 2-position. Pyrazine derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile functionalization.

Properties

CAS No.

92378-74-0

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

methyl 3-[(4-nitrobenzoyl)amino]pyrazine-2-carboxylate

InChI

InChI=1S/C13H10N4O5/c1-22-13(19)10-11(15-7-6-14-10)16-12(18)8-2-4-9(5-3-8)17(20)21/h2-7H,1H3,(H,15,16,18)

InChI Key

DTKBSULXVBMWGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material and General Strategy

The key starting material is methyl 3-aminopyrazine-2-carboxylate , which undergoes acylation with 4-nitrobenzoyl chloride or related derivatives to form the target amide. The amino group on the pyrazine ring is the nucleophile that reacts with the acyl chloride to form the amide bond.

Acylation Procedures

Two main acylation procedures have been reported for similar pyrazine derivatives:

Procedure Conditions Description Yield Range
Procedure A Argon atmosphere, pyridine base, dichloromethane solvent, room temperature Direct acylation of methyl 3-aminopyrazine-2-carboxylate with benzoyl chlorides 40–60%
Procedure B Anhydrous conditions, pyridine base, optimized solvent system Improved acylation with better control over monoacylation 75–95%
  • Procedure A yields moderate conversion with challenges in purification due to similar retention factors of starting material and product.
  • Procedure B emphasizes strict anhydrous conditions to improve yield and purity, often followed by purification via flash chromatography using hexane/ethyl acetate mixtures.

Detailed Reaction Scheme and Conditions

Acylation Reaction

The typical acylation reaction to prepare this compound is as follows:

$$
\text{Methyl 3-aminopyrazine-2-carboxylate} + \text{4-nitrobenzoyl chloride} \xrightarrow[\text{pyridine}]{\text{DCM, rt, Ar}} \text{this compound}
$$

Workup and Purification

  • After reaction completion, the mixture is evaporated under reduced pressure.
  • The crude product is purified by flash chromatography using a gradient of hexane and ethyl acetate.
  • Yields typically range from 40% to 60% under these conditions.
  • For higher purity, recrystallization from ethanol or other suitable solvents is recommended.

Research Findings and Analytical Data

Yield and Purity

Parameter Data
Typical yield 40–60% (Procedure A), up to 85–95% (Procedure B)
Purity after flash chromatography >95% (confirmed by TLC and NMR)
Physical state White to off-white solid
Melting point Not explicitly reported, similar pyrazine amides melt around 150–180 °C

Spectroscopic Characterization

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield (%)
1. Acylation Methyl 3-aminopyrazine-2-carboxylate, 4-nitrobenzoyl chloride, pyridine, DCM, Ar, rt Direct acylation under inert atmosphere 40–60
2. Purification Flash chromatography (hexane/ethyl acetate gradient) Separation of product from unreacted amine and side products -
3. Optional recrystallization Ethanol or suitable solvent Improves purity -

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous acid or base.

    Coupling Reactions: Boronic acids, palladium catalyst, base.

Major Products Formed

    Reduction: 3-[(4-Aminobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester.

    Hydrolysis: 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid.

    Coupling: Various substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate has been studied for its potential antimicrobial properties, especially against mycobacterial strains. Research indicates that derivatives of pyrazine-2-carboxamide exhibit significant activity against Mycobacterium tuberculosis, which is critical given the rise of multidrug-resistant tuberculosis (MDR-TB) .

Antimycobacterial Activity

  • Mechanism of Action : The compound is believed to inhibit prolyl-tRNA synthetase in mycobacteria, a target that differs from traditional antibiotics, thereby providing a novel mechanism for combating resistant strains .
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 1.95 to 31.25 µg/mL for some derivatives, indicating potent activity against various mycobacterial strains .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the modification of the pyrazine ring and the introduction of different substituents to enhance biological activity.

Synthetic Pathways

  • General Synthesis : The compound can be synthesized through acylation reactions involving methyl pyrazine-2-carboxylate and 4-nitrobenzoyl chloride under controlled conditions .
  • Structural Variations : Modifications to the benzamide group or the pyrazine ring can lead to derivatives with enhanced efficacy against mycobacterial infections .

Therapeutic Potential

Given its promising biological activity, this compound is being explored for its therapeutic potential in treating infections caused by resistant strains of Mycobacterium tuberculosis.

Case Studies

  • A study highlighted a series of substituted pyrazine derivatives, including this compound, which exhibited significant anti-tubercular activity compared to standard treatments . The results suggest that these compounds could be developed into new anti-TB drugs.

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other related compounds is essential.

Compound NameMIC (µg/mL)Activity Against Mycobacteria
This compound1.95 - 31.25High
Pyrazinamide8Moderate
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide<2Very High

Mechanism of Action

The mechanism of action of 3-[(4-Nitrobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is not fully understood. its derivatives are known to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Example Syntheses :

  • Methyl 3-[(4-ethylphenyl)carbamoyl]pyrazine-2-carboxylate (6b) : Synthesized via amide coupling (58% yield, m.p. 89–91°C) .
  • Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate : Prepared via trifluoromethylation of methyl 3-chloropyrazine-2-carboxylate, highlighting halogen substitution strategies .

Physical and Chemical Properties

Key differences in substituents significantly alter physical properties:

Compound Name Substituents Melting Point (°C) Yield Key Spectral Data (IR/NMR)
Methyl 3-[(2,5-dimethylphenyl)carbamoyl]pyrazine-2-carboxylate (5b) 2,5-Dimethylphenyl 132–135 67% IR: 1735 cm⁻¹ (C=O ester); $^1$H NMR: δ 2.29 (CH$_3$)
Methyl 3-[(4-bromophenyl)carbamoyl]pyrazine-2-carboxylate (11b) 4-Bromophenyl 128–130 66% $^13$C NMR: δ 116.39 (C-Br)
Methyl 3-[(5-fluoro-2-methylphenyl)carbamoyl]pyrazine-2-carboxylate (12b) 5-Fluoro-2-methylphenyl 174–177 76% $^1$H NMR: δ 2.21 (CH$_3$)
Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (4) Ureido-phenyl N/A N/A MIC$_{Mtb}$: 1.56 μg/mL (antimycobacterial)

Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase melting points and stability compared to electron-donating groups (e.g., methyl, methoxy) .
  • Biological activity : Ureido derivatives (e.g., compound 4) exhibit potent antimycobacterial activity, suggesting that the nitro group in the target compound may similarly enhance bioactivity .

Biological Activity

Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of C12H10N4O4 and features a pyrazine core substituted with both a nitrobenzamide and a carboxylate group. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxamide, including this compound, exhibit significant activity against mycobacterial strains. A study highlighted that compounds with similar structures demonstrated effective inhibition against multidrug-resistant strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 31.25 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDMycobacterium tuberculosis
3-(4-hydroxybenzamido)pyrazine-2-carboxamide1.95Mycobacterium tuberculosis
3-(2-hydroxybenzamido)pyrazine-2-carboxamide31.25Mycobacterium tuberculosis

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that pyrazine derivatives can modulate retinoid X receptor alpha (RXRα), which plays a significant role in cancer progression. For instance, certain derivatives exhibited low cytotoxicity against normal cells while demonstrating potent anti-proliferative effects against cancer cell lines such as HepG2 and A549, with IC50 values below 10 µM .

Table 2: Anticancer Activity of Pyrazine Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDHepG2
Compound 6A<10A549
Compound with RXRα antagonistic activity<10HepG2

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors crucial for pathogen survival or cancer cell proliferation. The structure-activity relationship (SAR) studies have indicated that modifications to the benzamide group can significantly affect the compound's binding affinity and biological efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

  • Antimycobacterial Activity : A study synthesized various pyrazinamide derivatives and assessed their antimycobacterial properties, noting that compounds with specific substitutions showed enhanced activity against resistant strains of Mycobacterium tuberculosis.
  • Anticancer Properties : Another investigation focused on the RXRα antagonistic properties of pyrazine derivatives, revealing their potential in inducing apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(4-nitrobenzamido)pyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via a multi-step sequence starting with methyl 3-aminopyrazine-2-carboxylate. A modified Kirsanov method using a triphenylphosphine–hexachloroethane–triethylamine system is employed to introduce the iminophosphorane group, followed by coupling with 4-nitrobenzoyl chloride . Key parameters include:

  • Temperature : Reactions are conducted under reflux (e.g., in dichloromethane or methanol) to ensure complete activation of intermediates.
  • Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) is critical for isolating high-purity products.
  • Yield optimization : Excess 4-nitrobenzoyl chloride (1.2–1.5 equivalents) and anhydrous conditions minimize side reactions like hydrolysis .

Q. How is the compound characterized structurally, and what techniques are most reliable for confirming its identity?

  • Analytical workflow :

NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the pyrazine ring (δ 8.5–9.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm) .

Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 333.06 for C13_{13}H10_{10}N4_4O5_5) .

X-ray crystallography : Single-crystal analysis (e.g., using Bruker SMART CCD) confirms planarity of the pyrazine ring and spatial arrangement of the 4-nitrobenzamido substituent .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility in methanol or ethanol is moderate (~5–10 mg/mL at 25°C) .
  • Stability : Stable at room temperature in dark, dry conditions for >6 months. Degradation occurs under prolonged UV exposure (amide bond cleavage) or in strongly acidic/basic media (ester hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cyclization reactions?

  • Methodology :

  • DFT calculations (Gaussian 09, B3LYP/6-311++G(d,p)) map electron density on the pyrazine ring, identifying C-5 and C-6 as electrophilic centers for substitution .
  • Molecular docking (AutoDock Vina) predicts binding affinity with biological targets (e.g., mycobacterial enzymes) by modeling interactions of the nitro group with active-site residues .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazine derivatives?

  • Case study : Derivatives like Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (MICMtb_{Mtb} = 1.56 µg/mL) show potent antimycobacterial activity, while methyl ester analogs are less active. Contradictions arise from:

  • Steric effects : Bulkier ester groups (e.g., propyl vs. methyl) enhance membrane permeability .
  • Electron-withdrawing substituents : The 4-nitro group in this compound may reduce bioavailability due to excessive polarity, requiring prodrug strategies .

Q. How does crystallographic data inform the design of derivatives with improved target binding?

  • Structural insights :

  • The pyrazine ring and 4-nitrobenzamido group are coplanar (mean deviation <0.05 Å), enabling π-π stacking with aromatic residues in enzyme active sites .
  • Weak C–H···O/N hydrogen bonds (2.5–3.0 Å) observed in crystal packing suggest modifications to enhance intermolecular interactions (e.g., introducing fluorine or hydroxyl groups) .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial assays?

  • Protocol :

Time-kill kinetics : Monitor bacterial viability (CFU counts) over 24–72 hours at sub-MIC concentrations to assess bacteriostatic vs. bactericidal effects.

Enzyme inhibition assays : Measure inhibition of Mtb PanK or FAS-II enzymes using NADH oxidation rates (ΔA340_{340}/min) .

Resistance profiling : Serial passage in M. tuberculosis H37Rv identifies mutations in target genes (e.g., pncA for pyrazinamide resistance), guiding SAR optimization .

Methodological Resources

  • Crystallography : Use SHELXTL (Bruker) or WinGX for structure refinement. ORTEP-3 GUI aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Synthetic protocols : Detailed procedures for Kirsanov reactions and Suzuki-Miyaura couplings are documented in .

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